molecular formula C25H16FN3 B3593951 2-({3-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-1H-indol-1-yl}methyl)benzonitrile

2-({3-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-1H-indol-1-yl}methyl)benzonitrile

Cat. No.: B3593951
M. Wt: 377.4 g/mol
InChI Key: XMEHBFMOQLCLSQ-BKUYFWCQSA-N
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Description

2-({3-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-1H-indol-1-yl}methyl)benzonitrile is a complex organic compound with a unique structure that includes an indole moiety, a cyano group, and a fluorophenyl group

Properties

IUPAC Name

2-[[3-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]indol-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16FN3/c26-23-11-9-18(10-12-23)21(15-28)13-22-17-29(25-8-4-3-7-24(22)25)16-20-6-2-1-5-19(20)14-27/h1-13,17H,16H2/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEHBFMOQLCLSQ-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C=C(C#N)C4=CC=C(C=C4)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)/C=C(/C#N)\C4=CC=C(C=C4)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-1H-indol-1-yl}methyl)benzonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({3-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-1H-indol-1-yl}methyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions may introduce new functional groups like alkyl or aryl groups .

Scientific Research Applications

2-({3-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-1H-indol-1-yl}methyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({3-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-1H-indol-1-yl}methyl)benzonitrile involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various biological receptors, while the cyano and fluorophenyl groups can modulate the compound’s binding affinity and selectivity. These interactions can influence cellular signaling pathways and biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 2-({3-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-1H-indol-1-yl}methyl)benzonitrile apart is its unique combination of functional groups and structural features. The presence of the indole moiety, along with the cyano and fluorophenyl groups, provides a distinct chemical profile that can lead to unique reactivity and biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({3-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-1H-indol-1-yl}methyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
2-({3-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-1H-indol-1-yl}methyl)benzonitrile

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